1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid physicochemical properties
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
Introduction and Significance
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic organic compound featuring a fused pyrrolopyridine bicyclic system. This scaffold, an aza-analogue of indole, is of significant interest to medicinal chemists and drug development professionals. The strategic placement of nitrogen atoms within the bicyclic core, combined with the carboxylic acid functional group, imparts unique electronic and steric properties that make it a valuable building block in the design of novel therapeutic agents.
The physicochemical properties of a drug candidate are fundamental determinants of its ultimate clinical success, influencing everything from its interaction with biological targets to its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] An early and thorough understanding of properties such as ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility is therefore not merely a characterization exercise but a critical component of rational drug design and lead optimization.[3][4]
This guide provides a detailed examination of the core physicochemical properties of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, offering both a summary of its predicted characteristics and field-proven, step-by-step protocols for their experimental determination.
Summary of Physicochemical Properties
Precise experimental data for this specific isomer is not widely published. The following table summarizes key physicochemical properties based on predicted values, which serve as a crucial starting point for experimental design and computational modeling.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₆N₂O₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 162.15 g/mol | Influences diffusion, permeability, and overall "drug-likeness".[2] |
| Appearance | Off-white to light yellow solid[5] | Basic physical state for handling and formulation. |
| pKa (acidic) | 2.92 ± 0.30[5] | Dictates the charge state in physiological environments, impacting solubility, permeability, and target binding. |
| Boiling Point | 446.8 ± 25.0 °C[5] | Indicator of volatility and thermal stability. |
| Density | 1.506 ± 0.06 g/cm³[5] | Relates to the compound's packing in the solid state. |
Ionization Constant (pKa): A Determinant of In Vivo Behavior
The Role of pKa in Drug Action
The pKa is the pH at which a molecule exists in an equilibrium of 50% ionized and 50% non-ionized forms. For 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, the carboxylic acid group is the primary acidic center, while the pyridine nitrogen can act as a basic center. The compound's charge state is critical; the ionized form typically exhibits higher aqueous solubility, whereas the neutral form is more likely to permeate lipid membranes via passive diffusion.[4] Therefore, pKa directly influences a compound's absorption in the gastrointestinal tract, its distribution into tissues, and its interaction with ionic residues in a target's binding pocket.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely accepted method for determining the pKa of a compound by monitoring pH changes upon the incremental addition of a titrant (an acid or a base).[6]
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl).[6]
-
Prepare a stock solution of the test compound (e.g., 1 mM) in a suitable solvent mixture, often with a co-solvent if aqueous solubility is low. Ensure the final concentration is sufficient for detection.[6]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[6]
-
-
Instrument Calibration:
-
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[6]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the test compound solution into a reaction vessel equipped with a magnetic stirrer.[6]
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of basic groups.[6]
-
For an acidic compound, first, acidify the solution to a low pH (e.g., pH 1.8-2.0) with 0.1 M HCl.[6]
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[6]
-
Continue the titration until the pH reaches a high value (e.g., pH 12-12.5) to ensure all ionizable groups have been titrated.[6]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The inflection point(s) on the curve correspond to the equivalence point(s).
-
The pKa is determined from the half-equivalence point, where the pH is equal to the pKa of the ionizable group.[7][8]
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[6]
-
Lipophilicity (logP/logD): Balancing Permeability and Solubility
The Significance of Lipophilicity in ADME
Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment over an aqueous (polar) one.[4] It is a critical parameter that governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[1]
-
logP (Partition Coefficient) measures the lipophilicity of the neutral form of a molecule.
-
logD (Distribution Coefficient) is the effective lipophilicity at a specific pH, accounting for both the neutral and ionized forms of the molecule. For ionizable compounds, logD is more physiologically relevant.[9][10]
An optimal logD value (typically between 1 and 3) is often sought to balance aqueous solubility with membrane permeability for good oral absorption.[3]
Experimental Protocol: The Shake-Flask Method for logD Determination
The shake-flask method is the "gold standard" for measuring logP and logD, involving the direct measurement of a compound's concentration in two immiscible phases after equilibrium has been reached.[9][11]
Methodology:
-
Phase Preparation:
-
Prepare the aqueous phase, typically a phosphate buffer at the desired pH (e.g., pH 7.4 to mimic physiological conditions).[12]
-
Prepare the organic phase, which is almost universally n-octanol.[11]
-
Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate. This ensures mutual saturation before the experiment begins.[9]
-
-
Partitioning:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[9]
-
Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer. The phase volume ratio can be adjusted depending on the expected lipophilicity.[12]
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C) to allow the compound to partition between the two phases and reach equilibrium.[13]
-
Allow the vial to stand undisturbed or centrifuge it to ensure complete separation of the two phases.[11]
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase (n-octanol and aqueous).
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is required for accurate quantification.[12][14]
-
-
Calculation:
-
The logD is calculated using the following formula: logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
The experiment should be performed in triplicate to ensure accuracy.
-
Aqueous Solubility: The Gateway to Absorption
Kinetic vs. Thermodynamic Solubility in Drug Discovery
Aqueous solubility is arguably one of the most critical physicochemical properties, as a compound must be in solution to be absorbed and exert its pharmacological effect.[15] Poor solubility is a leading cause of attrition in drug development.[15] Two types of solubility are commonly measured:
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It is a high-throughput measurement used for early-stage screening of large compound libraries.[16][17]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of a compound in a solvent. It is a lower-throughput, more resource-intensive measurement crucial for lead optimization and pre-formulation studies.[18][19]
Experimental Protocol 1: High-Throughput Kinetic Solubility Assay
This method is designed for speed and is suitable for early discovery.[20][21]
Methodology:
-
Preparation:
-
Precipitation and Incubation:
-
Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the final desired concentration, ensuring the final DMSO concentration is low (e.g., 1-2%).[17]
-
Seal the plate and shake it at a controlled temperature (e.g., 25°C) for a set incubation period (e.g., 2 hours).[16]
-
-
Separation and Quantification:
-
Separate the precipitated solid from the solution. This is typically done by filtering the plate through a filter plate (e.g., Millipore MultiScreen®).[17]
-
The concentration of the compound in the filtrate (the soluble fraction) is then determined by a suitable analytical method, such as UV spectrophotometry or LC-MS/MS, against a standard curve.[16][20]
-
Experimental Protocol 2: Thermodynamic 'Shake-Flask' Solubility Assay
This method determines the equilibrium solubility and is considered the definitive measurement.[18][19]
Methodology:
-
Preparation:
-
Equilibration:
-
Separation and Quantification:
-
After incubation, allow the undissolved solid to settle or centrifuge the vial to pellet the excess solid.[14]
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. The supernatant may be further clarified by filtration.
-
Quantify the concentration of the compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS.[14]
-
Integrated Perspective: The Physicochemical Profile and Drug Development
The individual physicochemical properties of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid do not act in isolation. They are interconnected facets of the molecule's overall character that collectively dictate its "drug-likeness."[1][3]
-
Solubility-Permeability Interplay: The acidic pKa means that at the low pH of the stomach, the compound will be largely neutral, favoring permeability. As it moves to the higher pH of the intestine, it will become increasingly ionized (deprotonated), which enhances solubility but can reduce passive diffusion. This balance is critical for oral absorption.
-
Lipophilicity's Double-Edged Sword: While adequate lipophilicity is required to cross membranes, excessively high logP/logD values can lead to poor aqueous solubility, high plasma protein binding (reducing the free fraction of the drug), and increased metabolism or toxicity.[1]
-
The Role of the Solid Form: As highlighted by the distinction between kinetic and thermodynamic solubility, the crystalline structure (polymorphism) of the solid compound can significantly impact its solubility and dissolution rate, which are key parameters for formulation development.[15]
References
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Di, L., & Kerns, E. H. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current drug discovery technologies, 13(4), 217-227. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Shinde, A. et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharma Research & Review, 4(2), 32-45.
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from a relevant industry blog or whitepaper.
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protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
- Takano, R., & Sugano, K. (2017). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Journal of Pharmaceutical Sciences, 106(8), 1949-1959.
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
- ResearchGate. (n.d.). LogP / LogD shake-flask method v1.
- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161.
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58752.
- Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
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